molecular formula C9H17NO4 B139181 tert-Butyl (2-hydroxyoxolan-3-yl)carbamate CAS No. 132872-26-5

tert-Butyl (2-hydroxyoxolan-3-yl)carbamate

Cat. No.: B139181
CAS No.: 132872-26-5
M. Wt: 203.24 g/mol
InChI Key: LHNLDAFOFNSNNF-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxyoxolan-3-yl)carbamate is a valuable chiral building block and protected intermediate in organic synthesis and pharmaceutical research. This compound features a tetrahydrofuran (oxolane) ring with both a hydroxymethyl group and a tert-butyloxycarbonyl (Boc)-protected amine, making it a versatile precursor for the synthesis of more complex molecules. Its primary research application lies in the development of active pharmaceutical ingredients (APIs), where it serves as a key scaffold. The Boc group is a cornerstone in peptide synthesis and protecting group chemistry, readily removable under mild acidic conditions to generate the amine hydrochloride. The hydroxymethyl group offers a handle for further functionalization, enabling chemists to create amides, esters, or ethers to expand the molecular diversity of their target compounds. As a common practice with reagents of this nature, proper storage under an inert atmosphere and at low temperatures (e.g., 2-8°C) is recommended to maintain product stability and longevity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyoxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLDAFOFNSNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568636
Record name tert-Butyl (2-hydroxyoxolan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132872-26-5
Record name tert-Butyl (2-hydroxyoxolan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (2-hydroxyoxolan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and mechanisms of action. This article explores its biological activity, including enzyme interactions, protective effects in cellular models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a hydroxy oxolane moiety, and a carbamate functional group. These features contribute to its biological properties, particularly its ability to interact with enzymes and other biological targets.

The mechanism of action of this compound involves several key interactions:

  • Enzyme Interaction : The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction may modulate enzyme kinetics or stability.
  • Prodrug Characteristics : The carbamate group can undergo hydrolysis, releasing active compounds that exert biological effects on target pathways.
  • Biochemical Pathways : The compound has been implicated in various biochemical pathways, potentially affecting metabolic processes and signaling cascades.

Enzymatic Studies

Research indicates that this compound serves as a substrate in enzymatic reactions, allowing for the study of enzyme mechanisms. It has been shown to influence enzyme activity, making it a valuable tool in biochemical research.

Protective Effects

A notable study investigated the protective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ) 1-42, a model for Alzheimer's disease. While the specific compound this compound was not the primary focus, similar derivatives demonstrated moderate protective activity against oxidative stress and inflammation in cellular models. This suggests potential neuroprotective properties that warrant further investigation .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Astrocyte Protection Against Aβ : In vitro studies showed that compounds like M4 (related to this compound) reduced levels of TNF-α and free radicals in astrocytes stimulated with Aβ 1-42. This indicates potential therapeutic applications in neurodegenerative diseases .
  • Oxidative Stress Reduction : The effects on malondialdehyde (MDA) levels were measured in brain homogenates treated with M4, showing significant reductions compared to control groups exposed to scopolamine-induced oxidative stress. Such findings support the hypothesis that these compounds may mitigate oxidative damage in neuronal cells .

Data Tables

Biological Activity Effect Observed Reference
Enzyme InteractionModulation of enzyme activity
Protective Effect on AstrocytesReduced TNF-α and free radicals
Oxidative Stress MitigationDecreased MDA levels

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbamate Derivatives

Compound Name Core Structure Key Substituents Functional Groups
tert-Butyl (2-hydroxyoxolan-3-yl)carbamate Oxolane (THF) 2-hydroxy, 3-Boc Hydroxyl, carbamate
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate () THF (5-oxo) 5-oxo, 3-Boc Ketone, carbamate
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate () Azetidine 3-methyl-Boc, oxalate counterion Boc-protected amine, quaternary salt
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate () PEG chain Triethylene glycol, 2-hydroxyethyl Hydroxyl, ether, carbamate
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate () Phenylbutane backbone 4-chloro, 3-hydroxy, 1-phenyl Chloro, hydroxyl, carbamate

Key Observations :

  • Ring Systems : The oxolane ring in the target compound provides moderate steric hindrance compared to smaller azetidine (4-membered) or larger cyclobutane derivatives ().
  • Functional Groups: The 2-hydroxyl group in the target compound contrasts with the 5-oxo group in its THF analog (), altering hydrogen-bonding capacity. The hydroxyl group acts as a donor/acceptor, whereas the oxo group is solely an acceptor, impacting solubility and intermolecular interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Polar Solvents) Stability (pH 7) LogP (Predicted)
This compound High Stable 1.2
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Moderate Hydrolysis-prone 1.8
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Low (oxalate salt) Stable -0.5
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Very high Stable -0.3

Analysis :

  • The target compound’s hydroxyl group improves aqueous solubility compared to its 5-oxo analog, which is more lipophilic (LogP 1.8 vs. 1.2) .
  • PEGylated derivatives () exhibit exceptional hydrophilicity due to ether linkages, making them suitable for drug conjugation .

Table 3: Hazard Comparison

Compound Name GHS Classification Notable Hazards
This compound Not classified (assumed) Limited data; presumed low risk
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate () H302, H315, H319, H335 Acute toxicity, skin/eye irritation
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate () No known hazards Non-hazardous (laboratory use)

Insights :

    Preparation Methods

    Synthesis of 3-Aminotetrahydrofuran-2-ol

    The precursor 3-aminotetrahydrofuran-2-ol is synthesized via nucleophilic ring-opening of epoxides or cyclization of amino diols. For example, glycidol derivatives react with ammonia under basic conditions to yield amino alcohols, which cyclize to form the tetrahydrofuran ring.

    Boc Protection of the Amine Group

    The amine group in 3-aminotetrahydrofuran-2-ol is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system. A representative procedure involves:

    • Dissolving 3-aminotetrahydrofuran-2-ol (20 mmol) in dichloromethane (50 mL).

    • Adding Boc₂O (22 mmol) and triethylamine (24 mmol) at 0°C.

    • Stirring at room temperature for 12 hours.

    Yield : 80–85% after column purification (hexane/ethyl acetate = 4:1).

    Cyclization of Boc-Protected Linear Precursors

    Acid-Catalyzed Cyclization

    Linear precursors like Boc-protected 4-amino-1,2-diol undergo cyclization under acidic conditions:

    • Dissolving Boc-4-amino-1,2-diol (10 mmol) in toluene (30 mL).

    • Adding p-toluenesulfonic acid (0.5 mmol) and refluxing for 6 hours.

    • Neutralizing with NaHCO₃ and extracting with ethyl acetate.

    Yield : 70–75% (isolated via silica gel chromatography).

    Base-Mediated Decarboxylative Cyclization

    Alkanoyloxycarbamates cyclize via intramolecular decarboxylation. For example:

    • Reacting Boc-protected alkanoyloxycarbamate (1 mmol) with Cs₂CO₃ (1.2 mmol) in acetonitrile at 100°C for 1 hour.

    • Purifying via flash chromatography (hexane/ethyl acetate = 20:1).

    Yield : 81–90%.

    Mitsunobu Reaction for Ether Formation

    Substrate Preparation

    A Boc-protected amino diol (e.g., Boc-3-amino-1,2-diol) is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) to form the tetrahydrofuran ring:

    • Dissolving Boc-3-amino-1,2-diol (5 mmol) in THF (20 mL).

    • Adding DEAD (6 mmol) and Ph₃P (6 mmol) at 0°C.

    • Stirring at room temperature for 24 hours.

    Yield : 80–85% after recrystallization (ethanol/water).

    Phase-Transfer Catalyzed Alkylation

    Alkylation of Boc-Protected Intermediates

    A Boc-protected amine undergoes alkylation under phase-transfer conditions:

    • Dissolving Boc-3-aminotetrahydrofuran-2-ol (10 mmol) in ethyl acetate (50 mL).

    • Adding methyl sulfate (12 mmol), tetrabutylammonium bromide (0.5 mmol), and 50% KOH (15 mL).

    • Stirring at 10–15°C for 3 hours.

    Yield : 92–97% after crystallization (hexane/ethyl acetate).

    Comparative Analysis of Methods

    Method Starting Material Conditions Yield Advantages
    Carbamate Protection3-Aminotetrahydrofuran-2-olBoc₂O, Et₃N, CH₂Cl₂80–85%High selectivity, mild conditions
    Acid-Catalyzed CyclizationBoc-4-amino-1,2-diolp-TsOH, toluene, reflux70–75%Scalable, minimal byproducts
    Mitsunobu ReactionBoc-3-amino-1,2-diolDEAD, Ph₃P, THF80–85%Stereochemical control
    Phase-Transfer AlkylationBoc-3-aminotetrahydrofuran-2-olKOH, methyl sulfate, TBAB92–97%High yield, short reaction time

    Mechanistic Insights

    Boc Protection Mechanism

    The reaction of amines with Boc₂O proceeds via a two-step nucleophilic acyl substitution:

    • Deprotonation of the amine by a base (e.g., Et₃N).

    • Attack of the amine on the electrophilic carbonyl carbon of Boc₂O, releasing CO₂.

    Decarboxylative Cyclization

    Base-mediated decarboxylation eliminates CO₂, generating a reactive amine intermediate that undergoes intramolecular nucleophilic attack to form the tetrahydrofuran ring.

    Challenges and Optimization

    • Stereochemical Control : Chiral resolution or asymmetric catalysis is required for enantiomerically pure products.

    • Byproduct Formation : Over-alkylation in phase-transfer systems is mitigated by controlling stoichiometry and temperature.

    • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in decarboxylative cyclization.

    Industrial Applications

    Large-scale production employs continuous-flow microreactors for Boc protection, reducing reaction times by 50% compared to batch processes .

    Q & A

    Basic: What are the common synthetic routes for tert-Butyl (2-hydroxyoxolan-3-yl)carbamate, and what reaction conditions are typically employed?

    Methodological Answer:
    The synthesis typically involves amine protection using tert-butyl carbamate (Boc) groups. Key steps include:

    • Boc Protection : Reacting the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .
    • Hydroxyl Group Functionalization : Subsequent oxidation or reduction steps may be employed, depending on the target substituents. For example, sodium borohydride (NaBH₄) can reduce ketones to secondary alcohols .
    • Cyclization : Formation of the oxolane (tetrahydrofuran) ring via acid-catalyzed intramolecular cyclization .

    Reaction optimization often requires inert atmospheres (N₂/Ar) and moisture-free conditions to prevent Boc group hydrolysis.

    Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

    Methodological Answer:

    • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxolane ring protons (δ 3.5–4.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
    • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbamate C=O stretch .
    • HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection or GC-MS for volatile derivatives .

    Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

    Methodological Answer:

    • Robust Refinement : Use software like SHELXL for high-precision refinement, especially for twinned crystals or high-resolution data .
    • Cross-Validation : Compare crystallographic data with spectroscopic results (e.g., NMR coupling constants for stereochemistry) .
    • Data Deposition : Validate structures against databases (e.g., Cambridge Structural Database) to identify outliers or systematic errors .

    Advanced: What mechanistic insights guide the optimization of reaction yields in the synthesis of this compound analogs?

    Methodological Answer:

    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may compete in hydrogen-bonding interactions .
    • Catalytic Systems : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can improve regioselectivity .
    • Temperature Control : Lower temperatures (−78°C to 0°C) suppress side reactions in sensitive intermediates .

    Basic: What are the recommended storage conditions to maintain the stability of this compound?

    Methodological Answer:

    • Temperature : Store at 2–8°C (refrigerated) to prevent thermal degradation .
    • Moisture Control : Use desiccants and airtight containers to avoid hydrolysis of the Boc group .
    • Light Protection : Amber glassware or opaque containers mitigate photolytic decomposition .

    Advanced: How does the stereochemistry of this compound influence its biological activity, and what methods validate stereochemical purity?

    Methodological Answer:

    • Biological Impact : The (2S,3R) configuration in analogs enhances binding to enzymes like kinases, as seen in studies of similar carbamates .
    • Validation Methods :
      • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
      • X-ray Crystallography : Absolute configuration determination via anomalous scattering .

    Basic: What are the typical applications of this compound in medicinal chemistry research?

    Methodological Answer:

    • Protecting Group : Temporarily shields amines during multi-step syntheses of peptidomimetics .
    • Prodrug Design : Enhances solubility and bioavailability of hydroxyl-containing drugs .
    • Enzyme Inhibition : Serves as a scaffold for kinase inhibitors (e.g., targeting tyrosine kinases) .

    Advanced: What strategies are effective in mitigating undesired side reactions during the functionalization of this compound?

    Methodological Answer:

    • Protective Group Strategies : Use orthogonal protection (e.g., Fmoc for amines) to avoid Boc cleavage during acidic/basic conditions .
    • Selective Reagents : Employ mild oxidizing agents (e.g., Dess-Martin periodinane) to prevent over-oxidation of alcohols .
    • In Situ Monitoring : TLC or LC-MS tracks reaction progress to terminate at optimal conversion .

    Basic: What safety precautions are essential when handling this compound in laboratory settings?

    Methodological Answer:

    • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
    • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
    • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

    Advanced: How can computational chemistry tools predict the reactivity and interaction profiles of this compound with biological targets?

    Methodological Answer:

    • Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., kinases) using PubChem-derived 3D structures .
    • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the carbamate carbonyl) using Gaussian or ORCA .
    • QSAR Models : Corrogate structural features (e.g., logP, H-bond donors) with bioavailability data from analogs .

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